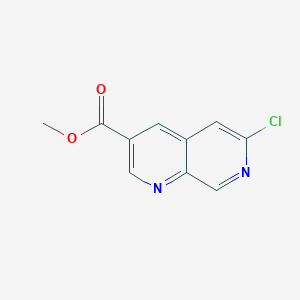

Methyl 6-chloro-1,7-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-chloro-1,7-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-2-6-3-9(11)13-5-8(6)12-4-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQWKGJEBARRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C=NC(=CC2=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1,7-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-cyanopyridine with methyl acrylate in the presence of a base, followed by cyclization and esterification steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography can also be part of the industrial process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .

Scientific Research Applications

Methyl 6-chloro-1,7-naphthyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its role in developing new therapeutic drugs.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-chloro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations in Naphthyridine Derivatives

The following table highlights key structural differences between methyl 6-chloro-1,7-naphthyridine-3-carboxylate and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents and Positions | Key Features |

|---|---|---|---|---|

| This compound | C₁₀H₇ClN₂O₂ | 222.63 | Cl (C6), CO₂Me (C3) | Reactive Cl and ester for derivatization |

| Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate 6-oxide | C₁₁H₁₀N₂O₄ | 234.21 | O (C4), CO₂Et (C3), N-oxide (C6) | Oxidized state, keto-enol tautomerism |

| Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride | C₁₁H₁₅ClN₂O₂ | 242.70 | Partially saturated ring, CO₂Et (C3) | Reduced aromaticity, hydrochloride salt |

| 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid | C₉H₅ClN₃O₂ | 223.62 | Cl (C3), NH₂ (C2), COOH (C6) | Zwitterionic potential, bioactive motifs |

Key Observations :

- Positional Effects : The chlorine atom at C6 in the target compound contrasts with substituents at C2 or C3 in analogs, influencing electronic distribution and reactivity .

- Functional Groups : Methyl/ethyl esters (C3) versus carboxylic acids (C6) or N-oxides alter solubility and reactivity. For example, the hydrochloride salt in the tetrahydro derivative enhances water solubility .

- Aromaticity : Partial hydrogenation in the tetrahydro analog reduces conjugation, affecting stability and binding properties .

Comparative Reactivity

- Chlorine Substitution : The C6-Cl in the target compound is primed for nucleophilic aromatic substitution (e.g., with amines or thiols), akin to halogenated pyridines .

- Ester Hydrolysis : The methyl ester at C3 can be hydrolyzed to a carboxylic acid, a common step in prodrug activation .

- N-Oxide Formation : Unlike the N-oxide derivative in , the target compound lacks oxidation at nitrogen, simplifying its stability profile .

Physicochemical Properties

- Solubility : The methyl ester group in the target compound likely confers moderate lipophilicity, whereas the tetrahydro derivative’s hydrochloride salt improves aqueous solubility .

- Crystallinity : Structural studies in –5 highlight the importance of crystallography in confirming substituent positions and hydrogen bonding patterns, which influence melting points and stability .

Biological Activity

Methyl 6-chloro-1,7-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, chemical reactivity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a naphthyridine core with a chlorine substituent and an ester functional group. This specific substitution pattern enhances its reactivity and biological activity, making it a versatile intermediate for further chemical modifications.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent . In vitro evaluations demonstrated significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | - | Bactericidal |

| 10 | - | - | Bacteriostatic |

| 13 | - | - | Bactericidal |

The compound also exhibited antibiofilm activity, outperforming traditional antibiotics like ciprofloxacin in reducing biofilm formation .

Anticancer Activity

This compound has been investigated for its anticancer properties . It acts as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, it has shown inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM and 0.52 to 2.67 μM respectively .

Table 2: Anticancer Mechanisms of Action

| Mechanism | Target Enzyme | IC50 Range (μM) |

|---|---|---|

| DNA Gyrase Inhibition | DNA Gyrase | 12.27 - 31.64 |

| DHFR Inhibition | Dihydrofolate Reductase | 0.52 - 2.67 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzyme activity or bind to DNA, disrupting cellular processes essential for pathogen survival and cancer cell proliferation.

Case Studies and Research Findings

- Antimicrobial Evaluation : In a study evaluating various naphthyridine derivatives, this compound demonstrated superior antimicrobial properties compared to traditional antibiotics, particularly in its ability to inhibit biofilm formation .

- Anticancer Properties : Another study focused on the compound's role in inhibiting cancer cell growth revealed that it induced apoptosis in several cancer cell lines while exhibiting low cytotoxicity in normal cells, thus highlighting its therapeutic potential .

Q & A

Q. What are the optimized synthetic routes for Methyl 6-chloro-1,7-naphthyridine-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via hydrolysis of ester precursors under alkaline conditions. For example, ethyl 4-oxo-8-phenylthio-1,4-dihydro-1,7-naphthyridine-3-carboxylate undergoes hydrolysis with 5M NaOH at 20°C for 3 hours to yield the carboxylic acid derivative (30% yield) . Optimizing reaction time, temperature, and reagent stoichiometry is critical to minimize by-products. Substitution reactions, such as morpholine introduction at the 8-position, require polar aprotic solvents (e.g., DMF) and elevated temperatures (60°C) for 1 hour to achieve 83% yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Confirms substituent positioning and electronic environments. For instance, the absence of a carbonyl proton in the ester group and shifts corresponding to the chloro-substituent are diagnostic .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Crystallographic data can resolve ambiguities in regiochemistry, particularly for halogenated derivatives .

- Mass Spectrometry : Validates molecular weight (222.63 g/mol) and purity, as referenced in building-block catalogs .

Q. What are the critical storage and handling protocols to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at room temperature to prevent oxidation or hydrolysis of the ester group . Use desiccants to mitigate moisture-induced degradation. For lab handling, employ gloveboxes or Schlenk lines for air-sensitive reactions involving chloro or carboxylate moieties.

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during substitution reactions at the 6-chloro position?

- Methodological Answer : Regioselectivity is influenced by the electronic environment of the naphthyridine ring. For example, electron-withdrawing groups (e.g., carboxylates) direct nucleophilic substitution to the 6-position. Using LiNPr₂ as a base in reactions with 2-chloro-3-pyridinecarboxylate derivatives enhances regioselectivity for 6-substituted products (65–72% yield) . Computational modeling (DFT) of transition states can predict reactivity trends and guide reagent selection.

Q. What methodological approaches are recommended for analyzing and resolving contradictory data in halogenation reactions?

- Methodological Answer : Contradictions in halogenation outcomes (e.g., competing chlorination at C4 vs. C6) often arise from divergent reaction mechanisms. The Meissenheimer reaction, which converts N-oxides to halogenated derivatives, selectively targets the 6-position when using POCl₃ as a halogen source . Cross-validate results with HPLC-MS to distinguish between positional isomers and quantify by-products.

Q. What strategies mitigate by-product formation during hydrolysis or substitution steps?

- Methodological Answer :

- Hydrolysis : Use controlled NaOH concentrations (1M–5M) and short reaction times (1–3 hours) to avoid over-hydrolysis of the ester group .

- Substitution : Pre-activate the chloro-substituent with catalytic Cu(I) to accelerate reaction rates and reduce side reactions. For example, morpholine substitutions achieve >80% yield with CuI catalysis in DMF .

Q. How does the electronic environment of the naphthyridine ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-deficient nature of the 1,7-naphthyridine ring facilitates Suzuki-Miyaura couplings at the 6-position. Substituents like carboxylates enhance electrophilicity, enabling Pd-catalyzed couplings with aryl boronic acids. For instance, ethyl 5,8-difluoro-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate reacts with morpholine under mild conditions (60°C, 1 hour) to yield fluorinated derivatives .

Data Contradiction Analysis

- Example : Discrepancies in reported yields for hydrolysis reactions (e.g., 30% vs. 93% in similar conditions) may arise from differences in substituent electronic effects. Bulkier groups (e.g., phenylthio) sterically hinder hydrolysis, requiring longer reaction times or higher temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.